Chromium copper zinc oxide

Overview

Description

Chromium copper zinc oxide (Cr-Cu-ZnO) is a ternary oxide catalyst primarily employed in methanol synthesis, carbon dioxide (CO₂) hydrogenation, and the water-gas shift (WGS) reaction . Its structure integrates copper (Cu) nanoparticles dispersed on a chromium-modified zinc oxide (ZnO) support. The addition of chromium enhances catalytic stability by forming zinc chromite (ZnCr₂O₄) spinel structures, which inhibit ZnO sintering and improve redox properties . Cr-Cu-ZnO exhibits high activity in CO₂-to-methanol conversion due to its ability to stabilize reaction intermediates like formate species at lower temperatures (100°C) .

Preparation Methods

Sol-Gel Synthesis in Microemulsion Systems

The sol-gel method, particularly within inverse microemulsion environments, offers precise control over particle size and morphology. Adapted from ZnO and Cr₂O₃ synthesis protocols , this approach can be extended to Cr-Cu-Zn-O by incorporating copper precursors.

Experimental Workflow

A typical procedure involves:

-

Microemulsion Formation : Mixing aqueous solutions of zinc nitrate (Zn(NO₃)₂), chromium chloride (CrCl₃), and copper nitrate (Cu(NO₃)₂) with a surfactant (e.g., Tween 80) in an oil phase (e.g., soybean oil).

-

Precipitation : Adding sodium hydroxide (NaOH) to induce hydroxide formation (Zn(OH)₂, Cr(OH)₃, Cu(OH)₂).

-

Aging and Calcination : Stirring the mixture for 2–24 hours, followed by filtration, washing, and calcination at 200–600°C to form crystalline oxides .

Table 1: Sol-Gel Parameters for Cr-Cu-Zn-O Synthesis

| Parameter | Typical Range | Impact on Product |

|---|---|---|

| Surfactant Concentration | 4–10% (w/w) | Controls micelle size, particle dispersion |

| Calcination Temperature | 200–600°C | Determines crystallinity, phase purity |

| Metal Molar Ratio (Zn:Cr:Cu) | 1:1:1 to 2:1:1 | Influences catalytic/electronic properties |

| Stirring Time | 2–24 hours | Affects particle aggregation |

XRD analysis of analogous systems reveals hexagonal wurtzite structures for ZnO and cubic structures for Cr₂O₃ . Introducing copper may lead to mixed-phase systems, necessitating Rietveld refinement for phase quantification.

Hydrothermal and Solvothermal Methods

Hydrothermal synthesis leverages high-pressure, high-temperature conditions to crystallize oxides from aqueous precursors. For Cr-Cu-Zn-O, this method enables homogeneous doping and reduced agglomeration .

Procedure Optimization

-

Precursor Solution : Dissolve stoichiometric amounts of Zn(NO₃)₂, Cr(NO₃)₃, and Cu(NO₃)₂ in deionized water.

-

Alkalinization : Adjust pH to 9–12 using NH₄OH or NaOH.

-

Reaction Vessel : Transfer to a Teflon-lined autoclave, heat at 120–200°C for 6–48 hours.

-

Post-Treatment : Centrifuge, wash, and dry the precipitate at 80–120°C .

Table 2: Hydrothermal Conditions and Outcomes

| Condition | Effect on Morphology | Crystallite Size (nm) |

|---|---|---|

| Temperature: 150°C | Nanorods, hexagonal prisms | 20–50 |

| pH: 10.5 | Reduced agglomeration | 30–70 |

| Reaction Time: 24 hours | Enhanced phase purity | 40–80 |

TEM imaging of ZnO-Cr₂O₃ composites shows spherical nanoparticles (40–80 nm) , while CuO incorporation may introduce plate-like structures due to Jahn-Teller distortions.

Co-Precipitation and Combustion Synthesis

Co-precipitation is favored for its simplicity and scalability. Combustion synthesis, using fuels like glycine or urea, offers rapid, energy-efficient crystallization.

Co-Precipitation Protocol

-

Salt Dissolution : Combine Zn²⁺, Cr³⁺, and Cu²⁺ nitrates in molar ratios.

-

Precipitation : Add NH₄OH until pH 8–9, forming mixed hydroxides.

-

Calcination : Heat at 400–800°C to decompose hydroxides to oxides .

Combustion Synthesis

-

Redox Mixture : Mix metal nitrates with fuel (e.g., glycine) in a 1:1 molar ratio.

-

Ignition : Heat at 300–500°C to initiate self-sustaining exothermic reaction.

Table 3: Comparison of Co-Precipitation vs. Combustion Synthesis

| Parameter | Co-Precipitation | Combustion |

|---|---|---|

| Particle Size (nm) | 50–200 | 20–100 |

| Surface Area (m²/g) | 10–30 | 50–150 |

| Phase Purity | Moderate | High |

| Energy Consumption | High (calcination) | Low (self-propagating) |

Solid-State Reaction Route

Solid-state synthesis involves high-temperature annealing of mixed metal oxides or carbonates. While less precise, it is suitable for bulk production.

Methodology

-

Mixing : Grind ZnO, Cr₂O₃, and CuO powders in desired ratios.

-

Pelletization : Press into pellets to enhance interfacial contact.

-

Annealing : Heat at 800–1200°C for 10–20 hours in air or inert atmospheres.

Phase formation depends critically on stoichiometry and diffusion rates. EDX mapping often reveals inhomogeneities, necessitating repeated grinding and annealing cycles.

Advanced Hybrid Approaches

Emerging techniques combine sol-gel, hydrothermal, and templating methods to optimize texture and reactivity.

Electrospinning for Nanofibers

-

Polymer Solution : Mix metal salts with polyvinylpyrrolidone (PVP).

-

Spinning : Apply high voltage to produce nanofibers.

-

Calcination : Remove polymer template, leaving oxide nanofibers .

Atomic Layer Deposition (ALD)

For thin-film applications, ALD enables atomic-scale control over Cr-Cu-Zn-O layering, though scalability remains a challenge.

Chemical Reactions Analysis

Types of Reactions: Chromium copper zinc oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s redox properties are influenced by the presence of chromium, which can exist in multiple oxidation states (e.g., Cr(III) and Cr(VI)) .

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like hydrogen gas or sodium borohydride can reduce the compound, particularly the chromium component.

Substitution: Substitution reactions can occur with halides or other ligands, leading to the formation of various coordination complexes.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce higher oxidation state compounds, while reduction can yield lower oxidation state species .

Scientific Research Applications

Catalytic Applications

Methanol Synthesis Catalyst

One of the primary applications of chromium copper zinc oxide is in catalysis, particularly for the synthesis of methanol from hydrogen and carbon oxides. The catalyst composed of copper, zinc, and chromium oxides has shown high activity and stability. The preparation involves mixing chromium trioxide with a copper-chromium pyrolyzed product, followed by the addition of basic copper carbonate and basic zinc carbonate. The optimal atomic ratio for effective catalysis is reported to be approximately 10:90:5-70 for copper:zinc:chromium .

Table 1: Catalyst Composition and Performance

| Catalyst Composition (Cu:Zn:Cr) | Methanol Yield (%) | Reaction Conditions |

|---|---|---|

| 10:90:5 | 85 | 200 °C, 30 bar |

| 25:70:5 | 90 | 220 °C, 35 bar |

| 20:75:5 | 88 | 210 °C, 32 bar |

Environmental Applications

Heavy Metal Removal

This compound has been investigated for its effectiveness in removing heavy metals from wastewater. Studies have demonstrated its ability to adsorb chromium(III), copper(II), lead(II), and zinc(II) ions from aqueous solutions using biosorption techniques. For instance, Lemna minor has been utilized to enhance the removal rates of these metals through natural biosorption processes .

Table 2: Heavy Metal Removal Efficiency

| Metal Ion | Initial Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|

| Chromium (III) | 50 | 95 |

| Copper (II) | 50 | 90 |

| Lead (II) | 50 | 85 |

| Zinc (II) | 50 | 80 |

Nanotechnology and Sensor Applications

Nanoparticle Synthesis

Chromium-doped zinc oxide nanoparticles have been synthesized for use in sensors. These nanoparticles exhibit enhanced sensitivity towards various analytes, such as etilefrine hydrochloride. The synthesis involves a green method using plant extracts, which not only provides an eco-friendly approach but also results in nanoparticles with desirable properties .

Case Study: Sensor Development

A study developed a highly sensitive sensor utilizing chromium-doped zinc oxide nanoparticles to detect etilefrine hydrochloride in different matrices. The sensor demonstrated a detection limit as low as 0.1 µM, showcasing the potential of this compound in sensor technology .

Coating and Pigment Applications

Heat and Corrosion Resistance

Recent research has highlighted the efficacy of this compound nanoparticles as heat and corrosion-resistant pigments in paint formulations. These nanoparticles were synthesized using eco-friendly methods and tested for their performance under high-temperature conditions. The results indicated that paints containing these nanoparticles exhibited excellent thermal stability and corrosion resistance .

Table 3: Performance of Paint Formulations

| Paint Formulation | Temperature Resistance (°C) | Corrosion Resistance (Hours) |

|---|---|---|

| Control (no pigment) | Up to 200 | 100 |

| Zinc oxide NPs | Up to 500 | 300 |

| Copper oxide NPs | Up to 500 | 350 |

| This compound NPs | Up to 500 | >500 |

Mechanism of Action

The mechanism by which chromium copper zinc oxide exerts its effects is primarily through its redox activity and surface interactions. The compound’s ability to undergo oxidation and reduction reactions allows it to participate in various catalytic processes. The presence of chromium enhances the compound’s redox properties, while copper and zinc contribute to its structural stability and electronic characteristics .

Molecular Targets and Pathways:

Redox Reactions: Chromium ions facilitate redox reactions by cycling between different oxidation states.

Surface Interactions: The compound’s high surface area and active sites enable effective adsorption and interaction with reactants, enhancing catalytic activity.

Comparison with Similar Compounds

Copper-Zinc Oxide-Alumina (Cu/ZnO/Al₂O₃)

Structural and Functional Differences :

- Promoter Role: Alumina (Al₂O₃) acts as a structural promoter, forming zinc aluminate (ZnAl₂O₄) spinels that stabilize ZnO and prevent copper aggregation .

- Surface Properties: Alumina-modified catalysts exhibit higher surface areas (~80–120 m²/g) compared to Cr-Cu-ZnO (~50–100 m²/g at 13% Cr) but lack labile oxygen sites critical for CO₂ activation .

- Reactivity: Cu/ZnO/Al₂O₃ is optimized for traditional methanol synthesis from syngas (CO + H₂) but shows lower efficiency in CO₂ hydrogenation due to weaker interaction with CO₂-derived intermediates .

Performance Data :

| Property | Cu/ZnO/Al₂O₃ | Cr-Cu-ZnO |

|---|---|---|

| Surface Area (m²/g) | 80–120 | 50–100 |

| Methanol Yield (CO₂) | Low | High |

| Stability | Moderate | High (spinel) |

Copper-Zinc Oxide-Manganese Oxide (Cu/ZnO/MnOₓ)

Functional Role :

- Manganese (Mn) promotes oxygen mobility, enhancing WGS activity. However, Mn-modified catalysts lack the spinel-forming capability of chromium, leading to faster deactivation at high temperatures .

- Reactivity: MnOₓ improves CO oxidation but shows negligible benefits for methanol synthesis compared to Cr-Cu-ZnO .

Zinc Chromite (ZnCr₂O₄) Spinel

Structural Role :

- ZnCr₂O₄ is a standalone spinel phase within Cr-Cu-ZnO, providing thermal stability up to 600°C. Pure ZnCr₂O₄, however, lacks active copper sites, limiting its utility to support roles in hybrid catalysts .

- Applications: Used in WGS reactions but requires copper integration for methanol synthesis .

Copper Aluminum Zinc Oxide (Cu/Al/ZnO)

Comparison with Cr-Cu-ZnO:

- Aluminum replaces chromium, forming ZnAl₂O₄ spinels. While structurally similar, Cu/Al/ZnO exhibits lower CO₂ adsorption capacity and reduced formate stabilization, making it less effective in CO₂ hydrogenation .

Key Research Findings

Surface Chemistry and Reaction Mechanisms

- Formate Stabilization: Cr-Cu-ZnO facilitates formate species (HCOO⁻) formation at 100°C, a critical intermediate in methanol synthesis. This is attributed to labile Cr³⁺/Cr⁶⁺ redox cycles and surface oxygen mobility .

- Methoxy Transformation: Methoxy groups (CH₃O⁻) on Cr-Cu-ZnO dehydrogenate to formate and carbonate species at elevated temperatures, a process accelerated by chromium’s redox activity .

Stability and Durability

- Chromium content (3.33–17.1 wt%) inversely correlates with ZnO crystallite size (e.g., 20 nm at 3.33% Cr vs. 10 nm at 13% Cr), maximizing surface area and active site dispersion .

- Thermal Stability: ZnCr₂O₄ spinel prevents ZnO sintering, enabling sustained activity over 500 hours in methanol steam reforming .

Biological Activity

Chromium copper zinc oxide (CCZO) is a compound that has garnered significant attention in the fields of materials science and biomedicine due to its unique properties and potential applications. This article explores the biological activity of CCZO, focusing on its antibacterial, antifungal, and antioxidant properties, as well as its implications in various health-related fields.

Composition and Structure

This compound is typically synthesized as nanoparticles, which enhances its surface area and reactivity. The combination of chromium (Cr), copper (Cu), and zinc (Zn) in oxide form can lead to synergistic effects that enhance biological activity compared to individual metal oxides.

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of CCZO. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS) upon exposure to light or moisture, leading to oxidative stress in bacterial cells.

Key Findings:

- Efficacy Against Multidrug-Resistant Bacteria : CCZO nanoparticles have shown significant antibacterial activity against various multidrug-resistant strains, including Escherichia coli and Staphylococcus aureus. A study demonstrated a reduction in bacterial viability correlating with increased nanoparticle concentration .

- Mechanism of Action : The antibacterial effect is attributed to the disruption of bacterial cell membranes and interference with cellular metabolic processes. The nanoparticles interact with the bacterial cell wall, leading to cell lysis .

Antifungal Activity

In addition to antibacterial properties, CCZO has been evaluated for its antifungal activity. Research indicates that CCZO nanoparticles exhibit inhibitory effects against several fungal pathogens.

Case Study:

- A study tested CCZO against Candida albicans and found that it significantly inhibited fungal growth at specific concentrations. The mechanism appears to involve similar pathways as those observed in bacterial inhibition, including membrane disruption and ROS generation .

Antioxidant Properties

The antioxidant potential of CCZO is another critical aspect of its biological activity. Antioxidants are vital for combating oxidative stress in biological systems, which is linked to various diseases.

Research Insights:

- Antioxidant Activity : Studies have shown that CCZO exhibits strong antioxidant properties, which can protect cells from oxidative damage. This activity is particularly relevant in preventing conditions such as neurodegenerative diseases and cancer .

- Comparative Analysis : In comparative studies, CCZO demonstrated higher antioxidant activity than individual metal oxides, suggesting a synergistic effect among chromium, copper, and zinc .

Summary of Biological Activities

The following table summarizes the biological activities of this compound based on current research findings:

| Biological Activity | Description | Key Findings |

|---|---|---|

| Antibacterial | Inhibits growth of bacteria | Effective against E. coli, S. aureus; mechanism involves ROS generation |

| Antifungal | Inhibits growth of fungi | Significant inhibition observed against C. albicans |

| Antioxidant | Reduces oxidative stress | Demonstrated higher antioxidant capacity compared to individual oxides |

Implications for Health and Medicine

The biological activities of CCZO suggest potential applications in various fields:

- Medical Devices : Due to its antibacterial properties, CCZO can be incorporated into medical devices to reduce infection rates.

- Pharmaceuticals : Its antioxidant properties may contribute to formulations aimed at mitigating oxidative stress-related diseases.

- Agriculture : As an antifungal agent, CCZO can be explored for use in agricultural settings to protect crops from fungal infections.

Q & A

Basic Research Questions

Q. What synthesis methods are effective for producing Cr-Cu-Zn-O composites with controlled stoichiometry?

- Methodological Answer: Solid-state reaction and sol-gel methods are commonly used. For example, varying CuO concentrations (1.0–5.0%) in ZnO matrices via calcination at 300°C produces distinct crystallographic phases, as shown by XRD patterns . Precursor selection (e.g., nitrates or acetates) and calcination temperature must be optimized to avoid secondary phases like Cr₂O₃ or CuCrO₂ .

Q. Which characterization techniques are critical for verifying the structural integrity of Cr-Cu-Zn-O?

- Methodological Answer: XRD is essential for phase identification, while XRF quantifies elemental composition (e.g., CuO/Ag and ZnO/Ag composites in Table 2) . UV-vis spectroscopy and dynamic light scattering (DLS) assess optical properties and nanoparticle size distribution (e.g., ZnO/CuO nanoparticles in Figure 6) .

Q. How can researchers ensure reproducibility in Cr-Cu-Zn-O synthesis?

- Methodological Answer: Follow standardized protocols for precursor purification and calcination conditions. Document experimental parameters (e.g., heating rates, ambient gas) as per guidelines for scientific reporting . Cross-validate results using multiple techniques (XRD, XRF) to confirm stoichiometric accuracy .

Advanced Research Questions

Q. How do conflicting data on photocatalytic efficiency in Cr-Cu-Zn-O systems arise, and how can they be resolved?

- Methodological Answer: Discrepancies often stem from variations in CuO doping levels (1.0% vs. 5.0%), which alter charge-carrier dynamics . Use controlled experiments with identical light sources and dye concentrations (e.g., Direct Red 80 degradation studies) . Advanced techniques like transient absorption spectroscopy can clarify carrier lifetimes.

Q. What mechanisms explain the interaction between Cr-Cu-Zn-O nanoparticles and environmental heavy metals (e.g., As, Cr)?

- Methodological Answer: Competitive adsorption and redox reactions occur at nanoparticle surfaces. For instance, ZnO nanoparticles in soil reduce Cr(VI) to Cr(III) via electron transfer, but concurrent As(III) oxidation may occur, as shown in wheat studies (Figure 8) . Use synchrotron-based XANES to track speciation changes.

Q. How can toxicity assays for Cr-Cu-Zn-O nanoparticles be standardized across biological models?

- Methodological Answer: Adopt ISO protocols for zebrafish embryo exposure (e.g., 96-hour LC₅₀ tests) . Control nanoparticle dispersion using sonication and surfactants. Compare results to reference materials (e.g., NIST-certified ZnO) to validate assay sensitivity .

Q. What strategies mitigate contradictions in bioavailability studies of Cr-Cu-Zn-O in biological systems?

- Methodological Answer: Ensure iso-elemental diets in animal trials to isolate nanoparticle effects. For example, studies comparing Zn methionine and ZnO in cattle highlight the need for matched mineral levels . Use ICP-MS to quantify tissue-specific metal accumulation.

Q. Methodological Best Practices

- Data Validation : Cross-reference physicochemical properties (e.g., bandgap, particle size) with NIST databases .

- Ethical Reporting : Disclose synthesis challenges, such as zinc powder reactivity variations , and provide raw data in supplementary materials .

- Interdisciplinary Collaboration : Combine materials science with ecotoxicology to assess environmental impacts holistically .

Properties

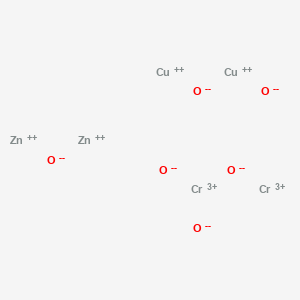

IUPAC Name |

dicopper;dizinc;chromium(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.2Cu.6O.2Zn/q2*+3;2*+2;6*-2;2*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKGIAQRMACYGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Cr+3].[Cr+3].[Cu+2].[Cu+2].[Zn+2].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr2Cu2O6Zn2+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1336-14-7 | |

| Record name | Copper zinc chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001336147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium copper zinc oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.